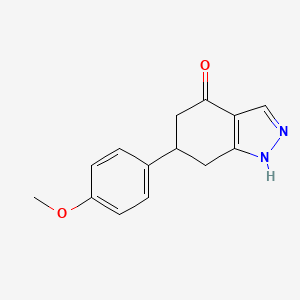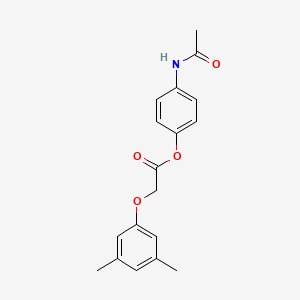
6-(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Übersicht
Beschreibung
6-(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a chemical compound that has gained significant attention in the scientific community due to its various potential applications. This compound is also known as MTI-101, and it has been studied for its potential use in cancer treatment and as a tool in neuroscience research.
Wissenschaftliche Forschungsanwendungen
MTI-101 has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. MTI-101 works by inhibiting the activity of the protein kinase CK2, which is involved in cell growth and survival. In addition to its potential use in cancer treatment, MTI-101 has also been used as a tool in neuroscience research. It has been shown to modulate the activity of the N-methyl-D-aspartate receptor (NMDAR), which is involved in learning and memory.
Wirkmechanismus
MTI-101 works by inhibiting the activity of CK2, which is a protein kinase that is involved in various cellular processes, including cell growth and survival. CK2 is overexpressed in many cancer cells, and its inhibition can lead to the inhibition of cancer cell growth and survival. MTI-101 has also been shown to modulate the activity of NMDAR, which is involved in learning and memory. Its modulation of NMDAR activity can lead to changes in synaptic plasticity, which is important for learning and memory.
Biochemical and Physiological Effects
MTI-101 has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits the activity of CK2, which leads to the inhibition of cancer cell growth and survival. In neurons, it modulates the activity of NMDAR, which leads to changes in synaptic plasticity. MTI-101 has also been shown to have anti-inflammatory effects and to inhibit the activity of various enzymes involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
MTI-101 has several advantages for lab experiments. It is a relatively small molecule, which makes it easy to synthesize and purify. It is also stable under various conditions, which makes it easy to handle in lab experiments. However, one limitation of MTI-101 is that it has low solubility in water, which can make it difficult to use in certain experiments. Its low solubility can also limit its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for the study of MTI-101. One potential direction is the development of more potent and selective CK2 inhibitors. Another potential direction is the study of the effects of MTI-101 on other cellular processes, such as autophagy and apoptosis. The use of MTI-101 as a tool in neuroscience research is also an area of interest, and further studies can shed light on its potential use in the treatment of neurological disorders. Finally, the development of novel drug delivery systems can overcome the limitations of MTI-101's low solubility and bioavailability, which can enhance its potential therapeutic applications.
Conclusion
In conclusion, MTI-101 is a chemical compound that has gained significant attention in the scientific community due to its various potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies on MTI-101 can lead to the development of novel drugs for the treatment of cancer and neurological disorders.
Eigenschaften
IUPAC Name |
6-(4-methoxyphenyl)-1,5,6,7-tetrahydroindazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-11-4-2-9(3-5-11)10-6-13-12(8-15-16-13)14(17)7-10/h2-5,8,10H,6-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOHREMXXOQWDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C=NN3)C(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzoic acid](/img/structure/B4413103.png)
![N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B4413117.png)
![2-(trifluoromethyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B4413118.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4413121.png)


![N-[(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-3-methoxybenzamide](/img/structure/B4413143.png)

![N-({4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-furamide](/img/structure/B4413157.png)
![N-(4-fluorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4413163.png)
![N-{2,6-dimethyl-3-[(2-oxo-1-pyrrolidinyl)sulfonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B4413171.png)
![N-(3-chloro-4,5-dimethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4413181.png)
amine hydrochloride](/img/structure/B4413187.png)
![methyl 4-{[3-(1H-tetrazol-1-yl)propanoyl]amino}benzoate](/img/structure/B4413194.png)